REACTION_CXSMILES
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[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.ClC(OCC(C)C)=O.[NH2:29][NH2:30]>C(OCC)(=O)C>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH:29][NH2:30])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
10 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
1.6 mL
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Type
|
reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
1.7 mL
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Type
|
reactant
|
Smiles
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ClC(=O)OCC(C)C
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Name
|
|
Quantity
|
0.6 g
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Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
Then the mixture was stirred for 10 minutes at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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was stirred 3 hours at 25° C
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Duration
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3 h
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Type
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WASH
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Details
|
washed with saturated sodium bicarbonate solution as well as brine
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed on silica gel eluting with hexanes/ethyl acetate=2:1
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)NN)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |